Vardenafil

概要

説明

バルデナフィル塩酸塩三水和物、別名BAY38-9456は、環状グアノシン一リン酸特異的ホスホジエステラーゼタイプ5の選択的阻害剤です。主に勃起不全の治療のための経口療法として使用されます。 この化合物は、性的な刺激中に陰茎への血流を増加させることで作用し、勃起の達成と維持を助けます .

準備方法

BAY38-9456の合成は、コア構造の調製から始まり、様々な官能基の導入を伴う、いくつかのステップを必要とします。合成ルートは通常、次のステップを含みます。

コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の導入: コア構造には、置換反応によって様々な官能基が導入されます。

BAY38-9456の工業生産方法は、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、一貫性と安全性を維持するための厳格な品質管理対策が含まれています .

化学反応の分析

BAY38-9456は、次のような様々なタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて様々な酸化生成物を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために使用することができます。

置換: 置換反応は、化合物に様々な官能基を導入するために一般的に使用されます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究アプリケーション

BAY38-9456は、次のような幅広い科学研究アプリケーションを持っています。

化学: ホスホジエステラーゼ酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路における環状グアノシン一リン酸の役割を調査するために使用されます。

医学: BAY38-9456は、勃起不全やその他の関連する状態の治療における治療の可能性について、広く研究されています。

科学的研究の応用

BAY38-9456 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase enzymes.

Biology: The compound is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways.

Medicine: BAY38-9456 is extensively studied for its therapeutic potential in treating erectile dysfunction and other related conditions.

作用機序

BAY38-9456の作用機序は、環状グアノシン一リン酸特異的ホスホジエステラーゼタイプ5の阻害を含みます。この酵素は、陰茎の海綿体における環状グアノシン一リン酸の分解を担当しています。 この酵素を阻害することで、BAY38-9456は環状グアノシン一リン酸のレベルを上昇させ、平滑筋細胞の弛緩と陰茎への血流の増加につながり、勃起をもたらします .

類似の化合物との比較

BAY38-9456は、シルデナフィルやタダラフィルなどの他のホスホジエステラーゼタイプ5阻害剤に似ています。 これらの化合物とは異なる独自の特性があります。

効力: BAY38-9456は、シルデナフィルやタダラフィルと比較して、ホスホジエステラーゼタイプ5のより強力な阻害剤です。

選択性: BAY38-9456は、タダラフィルと比較して他のホスホジエステラーゼアイソフォームに対する選択性が低いですが、ホスホジエステラーゼタイプ5の阻害において依然として非常に効果的です。

薬物動態: BAY38-9456の薬物動態プロファイルは、シルデナフィルやタダラフィルとは異なり、作用の発現と持続時間に違いが生じます.

類似の化合物には以下が含まれます。

- シルデナフィル

- タダラフィル

- アバナフィル

類似化合物との比較

BAY38-9456 is similar to other phosphodiesterase type 5 inhibitors such as Sildenafil and Tadalafil. it has unique properties that distinguish it from these compounds:

Potency: BAY38-9456 is a more potent inhibitor of phosphodiesterase type 5 compared to Sildenafil and Tadalafil.

Selectivity: While BAY38-9456 has lower selectivity for other phosphodiesterase isoforms compared to Tadalafil, it is still highly effective in inhibiting phosphodiesterase type 5.

Pharmacokinetics: The pharmacokinetic profile of BAY38-9456 differs from that of Sildenafil and Tadalafil, leading to variations in onset and duration of action.

Similar compounds include:

- Sildenafil

- Tadalafil

- Avanafil

These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .

生物活性

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction (ED). Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing critical insights into its efficacy and safety profile.

This compound enhances erectile function by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, leading to increased cGMP levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection. This compound's selectivity for PDE5 over other phosphodiesterases contributes to its effectiveness in treating ED.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life. Key pharmacokinetic parameters include:

- Tmax (Time to Maximum Concentration): Approximately 40-60 minutes in fasted individuals.

- Half-Life (T1/2): About 4 hours.

- Bioavailability: Approximately 14.5%.

- Volume of Distribution: 208 L.

- Protein Binding: ~95% bound to plasma proteins.

High-fat meals can delay absorption but do not significantly affect overall bioavailability .

Inhibition of PDE5

This compound exhibits a strong inhibitory effect on PDE5 with an IC50 value of 0.7 nM, making it more potent than other PDE5 inhibitors like sildenafil and tadalafil . Its selectivity is notable, with over 1000-fold selectivity against other isoforms such as PDE8, PDE9, and PDE10 .

Clinical Studies

Numerous clinical trials have assessed the efficacy of this compound in various populations:

- General Population: In a pivotal study, men with ED showed significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, scores improved from baseline averages of 13.6 to 21.8 after treatment with 10 mg this compound compared to a placebo group .

- Diabetic Patients: A randomized trial involving diabetic men demonstrated similar efficacy, with IIEF scores increasing significantly from 13.9 to 22.9 in the this compound group versus a placebo increase from 13.7 to 16.3 (P < 0.0001) .

Case Studies

Case Study: Efficacy in Diabetic Patients

A double-blind study investigated this compound's effects on erectile function in men with diabetes. The results indicated substantial improvements in sexual performance and satisfaction, highlighting this compound's role as a viable treatment option for this population.

Case Study: Safety Profile

In another study focusing on safety, this compound was generally well-tolerated among participants, with side effects primarily including headache, flushing, and dyspepsia. Serious adverse events were rare, underscoring its favorable safety profile compared to other ED treatments .

Summary Table of Biological Activity

| Parameter | This compound |

|---|---|

| Mechanism | PDE5 inhibition |

| IC50 | 0.7 nM |

| Tmax | 40-60 minutes |

| Half-Life | ~4 hours |

| Bioavailability | ~14.5% |

| Protein Binding | ~95% |

| Common Side Effects | Headache, flushing |

Q & A

Basic Research Questions

Q. What standardized methodologies are used to assess vardenafil’s efficacy in clinical trials?

- Methodology : Efficacy is quantified using validated endpoints such as the International Index of Erectile Function (IIEF) erectile function (EF) domain score, Sexual Encounter Profile (SEP) questions (SEP2: vaginal penetration; SEP3: maintenance of erection), and the Global Assessment Question (GAQ) . Randomized, double-blind, placebo-controlled trials (RCTs) with ≥12-week durations are standard, incorporating intention-to-treat (ITT) and last-observation-carried-forward (LOCF) analyses to account for dropout bias .

- Example : In hypertensive patients, this compound increased SEP3 success rates by 38% over placebo (95% CI: 29.5–46.6%) in a meta-analysis of 8 RCTs .

Q. How is this compound’s pharmacokinetic profile characterized in populations with comorbidities?

- Methodology : Phase I/II trials assess parameters like time to maximum concentration (Tmax) , half-life (t½) , and hepatic/renal clearance. For example:

- Half-life : 4–6 hours in healthy males .

- Renal impairment : No dose adjustment required for mild-to-moderate impairment, but monitoring is recommended due to reduced clearance .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize analytical methods for this compound quantification?

- Methodology : The Box-Behnken design (BBD) identifies optimal conditions for high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). For example:

- Factors tested : Mobile phase pH, flow rate, and column temperature.

- Output : A 15-run BBD validated a UPLC method with <2% RSD for precision and >99% accuracy in this compound HCl quantification .

- Application : This design minimizes resource use while maximizing robustness for stability-indicating assays .

Q. What strategies resolve contradictions in meta-analyses of this compound’s efficacy across comorbid conditions?

- Methodology : Stratify data by baseline ED severity , comorbidity type (e.g., diabetes, hypertension), and outcome measures (IIEF vs. SEP). For example:

- Hypertension : A meta-analysis of 8 RCTs showed no significant difference in IIEF-EF improvements between hypertensive (+8.9 points) and non-hypertensive subgroups .

- Diabetes : Dose-dependent efficacy (57–72% GAQ improvement) was observed in diabetic cohorts, contrasting with non-diabetic populations .

Q. How do researchers evaluate this compound’s safety in patients on polypharmacy (e.g., antihypertensives)?

- Methodology : Prospective RCTs with safety endpoints (e.g., blood pressure changes, adverse event rates) and stratification by concomitant medications. For example:

- Hypertension trials : this compound 5–20 mg showed no clinically significant blood pressure changes vs. placebo in patients taking 1–3 antihypertensives (ΔBP: <3 mmHg) .

- Adverse events : Headache (3.1%) and flushing (1.6%) rates were comparable to placebo, with no drug-drug interaction signals .

Q. What experimental designs validate this compound’s long-term (≥52 weeks) efficacy and safety?

- Methodology : Open-label extension studies with real-world evidence (RWE) components, such as the REALISE study (N=73,946):

- Efficacy : 93.3% of CVD patients reported improved erections, with 90% satisfaction rates .

- Safety : Low AE incidence (≤2%) over 12 months supports sustained tolerability .

Q. Methodological Challenges and Solutions

Q. How are patient-reported outcomes (PROs) standardized in ED trials to minimize bias?

- Solution : Use validated instruments (IIEF, SEP) and blinded adjudication of diaries. For example:

- IIEF-EF : Scores ≥26 indicate normal function; improvements ≥4 points are clinically meaningful .

- Real-world data : The REALISE study combined physician interviews and patient diaries to capture PROs across 47 countries .

Q. What statistical approaches handle missing data in ED trials?

- Solution : LOCF analysis and mixed-model repeated measures (MMRM) adjust for dropouts. For example:

- In a spinal cord injury trial, LOCF maintained statistical power despite 15% attrition, showing 19% ejaculation success with this compound vs. 10% placebo (P<0.001) .

Q. Tables for Key Findings

Q. Emerging Research Directions

Q. What novel delivery systems (e.g., inhaled this compound) are under investigation?

- Methodology : Phase IIb trials (e.g., NCT04266197) evaluate inhaled this compound for pulmonary arterial hypertension (PAH). Key metrics include exercise capacity and pulmonary vascular resistance .

Q. How do circadian rhythms impact this compound’s pharmacokinetics in OSA patients?

- Methodology : Factorial RCTs (CPAP ± this compound) measure nocturnal tumescence via RigiScan® . Preliminary data show nonsignificant IIEF-EF improvements (+4 points) with nightly dosing .

特性

IUPAC Name |

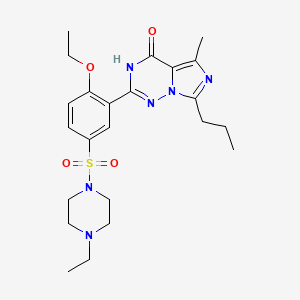

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048318 | |

| Record name | Vardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.4X10-19 mm Hg at 25 °C /Estimated/ | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vardenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by vardenafil enhances erectile function by increasing the amount of cGMP., Penile erection is a hemodynamic process initiated by the relaxation of smooth muscle in corpus cavernosum and its associated arterioles. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. Nitric oxide activates the enzyme guanylate cyclase resulting in increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The cGMP in turn triggers smooth muscle relaxation, allowing increased blood flow into the penis, resulting in erection. The tissue concentration of cGMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs). The most abundant PDE in the human corpus cavernosum is the cGMP-specific phosphodiesterase type 5 (PDE5); therefore, the inhibition of PDE5 enhances erectile function by increasing the amount of cGMP. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 has no effect in the absence of sexual stimulation., In vitro studies have shown that vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibitory effect of vardenafil is more selective on PDE5 than for other known phosphodiesterases (>15-fold relative to PDE6, >130-fold relative to PDE1, >300-fold relative to PDE11, and >1,000-fold relative to PDE2, 3, 4, 7, 8, 9, and 10). | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

224785-90-4 | |

| Record name | Vardenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vardenafil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。